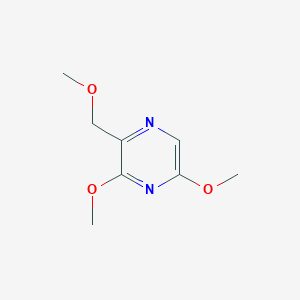

3,5-Dimethoxy-2-(methoxymethyl)pyrazine

Description

Properties

CAS No. |

21598-38-9 |

|---|---|

Molecular Formula |

C8H12N2O3 |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

3,5-dimethoxy-2-(methoxymethyl)pyrazine |

InChI |

InChI=1S/C8H12N2O3/c1-11-5-6-8(13-3)10-7(12-2)4-9-6/h4H,5H2,1-3H3 |

InChI Key |

VFXRLZNZEWOANS-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=NC=C(N=C1OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-2-(methoxymethyl)pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 3,5-dimethoxypyrazine with formaldehyde in the presence of a base, followed by methylation using dimethyl sulfate. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems are employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-2-(methoxymethyl)pyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Pyrazine N-oxides.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethoxy-2-(methoxymethyl)pyrazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.

Industry: Utilized in the production of flavors and fragrances due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-2-(methoxymethyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context. Further research is needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Substituent Patterns and Molecular Properties

The table below compares key structural features and properties of 3,5-Dimethoxy-2-(methoxymethyl)pyrazine with related pyrazines:

Key Observations :

- Oxygen-Rich Substituents : The target compound’s three oxygen-containing groups (two methoxy, one methoxymethyl) increase polarity and molecular weight compared to alkyl-substituted analogs. This may reduce volatility but enhance solubility in polar solvents .

- Aroma Profile: While simpler pyrazines (e.g., 2,5-dimethylpyrazine) contribute roasted or nutty notes in foods, oxygenated derivatives like 3-methoxy-2,5-dimethylpyrazine are associated with earthy or herbal nuances .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-Dimethoxy-2-(methoxymethyl)pyrazine, and how are regioselectivity challenges addressed?

- Methodological Answer : Synthesis typically involves reactions of α,β-unsaturated carbonyl precursors with hydrazines or substituted hydrazides under controlled conditions. For example, hydroxylated pyrazolines are synthesized via cyclocondensation of hydroxychalcones with hydrazine hydrate, optimizing solvent polarity and temperature to favor 2-pyrazoline formation . Regioselectivity is influenced by steric and electronic factors; electron-donating methoxy groups may direct nucleophilic attack to specific ring positions. Advanced methods like organocuprate reactions with oxalyl chloride (for thienopyrazines) demonstrate tailored functionalization strategies .

Q. How is structural characterization of this compound performed to confirm regiochemistry and substituent orientation?

- Methodological Answer : Multimodal approaches are essential:

- X-ray crystallography resolves absolute configuration, as seen in hydroxylated pyrazoline derivatives .

- NMR spectroscopy (¹H, ¹³C, DEPT, and HSQC) identifies methoxy and methyl groups, with coupling patterns distinguishing adjacent substituents.

- GC-MS verifies molecular weight and fragmentation patterns, particularly in volatile pyrazine analogs .

Q. What safety protocols are critical when handling methoxy- and methyl-substituted pyrazines in the laboratory?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid skin/eye contact, as pyrazines like 3-Ethyl-2,5-dimethylpyrazine require strict ventilation to prevent vapor inhalation .

- Store in airtight containers under inert gas (argon) in dark, dry conditions to prevent oxidation .

- Dispose of waste via approved hazardous chemical protocols, avoiding aqueous drainage due to potential environmental persistence .

Advanced Research Questions

Q. How do computational methods like multiconfiguration time-dependent Hartree (MCTDH) predict the electronic dynamics of pyrazine derivatives?

- Methodological Answer : A 24-mode Hamiltonian model incorporating S₁-S₂ state coupling simulates vibronic transitions in pyrazine. MCTDH wave packet propagation tracks nuclear motion, reproducing experimental UV-Vis spectra and identifying weakly coupled modes (e.g., out-of-plane bending) that influence photophysical behavior . Symmetry-adapted basis sets are critical for accurate simulations .

Q. What strategies resolve contradictions in pyrazine quantification across food chemistry studies, such as roasting-induced degradation vs. formation?

- Methodological Answer : Discrepancies arise from matrix effects (e.g., melanoidin incorporation at high temperatures) . To reconcile

- Use HS-SPME-GC-MS with stable isotope-labeled internal standards for precise quantification .

- Conduct time-resolved pyrolysis studies to differentiate thermal degradation pathways (e.g., 2,5-dimethylpyrazine stability vs. 2,6-dimethylpyrazine volatility) .

- Control for interferents (e.g., soybean paste additives suppressing pyrazine formation) via factorial experimental design .

Q. How do structural modifications (e.g., methoxy vs. ethyl groups) impact the bioactivity of pyrazine derivatives in ecological or pharmacological contexts?

- Methodological Answer :

- SAR studies on pyrazolines show hydroxylation enhances antimicrobial activity, while methoxy groups may reduce CNS activity due to altered lipophilicity .

- In ecological repellents, alkyl-substituted pyrazines (e.g., 2-ethyl-3,5-dimethylpyrazine) trigger avoidance behaviors in deer via olfactory receptor activation, confirmed by field bioassays with controlled odor dispersion .

Q. What role do pyrazine ligands play in the magnetic and conductive properties of coordination polymers?

- Methodological Answer : In 2D frameworks like CrCl₂(pyrazine)₂, reduced pyrazine ligands mediate strong magnetic coupling (ferrimagnetic order below 55 K) and high conductivity via delocalized π-electrons. Guest pyrazine adsorption stabilizes high-spin states in MOFs, as shown by hybrid MC/MD simulations . Synchrotron XAS and SQUID magnetometry validate spin-crossover behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.